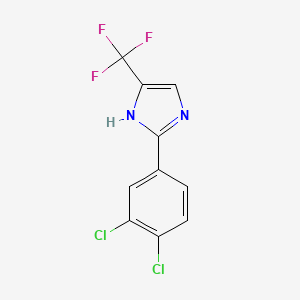
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3,4-dichlorophenyl group and a trifluoromethyl group
準備方法
The synthesis of 2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenylamine and trifluoromethyl ketone.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the imidazole ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to increase yield and reduce production costs.
化学反応の分析
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Addition: The trifluoromethyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use as a drug candidate or as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to anticancer effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
類似化合物との比較
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-Imidazole can be compared with other similar compounds, such as:
1H-Imidazole, 2-(3,4-dichlorophenyl)-: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1H-Imidazole, 2-(4-chlorophenyl)-5-(trifluoromethyl)-: This compound has a single chlorine atom on the phenyl ring, which may affect its reactivity and biological activity.
1H-Imidazole, 2-(3,4-dichlorophenyl)-5-methyl-: This compound has a methyl group instead of a trifluoromethyl group, which may influence its chemical stability and interactions with biological targets.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity for biological targets.
特性
分子式 |
C10H5Cl2F3N2 |
|---|---|
分子量 |
281.06 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C10H5Cl2F3N2/c11-6-2-1-5(3-7(6)12)9-16-4-8(17-9)10(13,14)15/h1-4H,(H,16,17) |
InChIキー |
IRBDUGKQXSGKAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


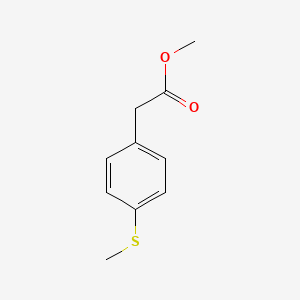
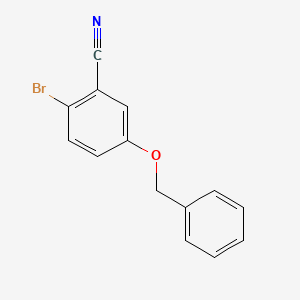
![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)
![1H-Pyrrolo[3,2-b]pyridine, 5-chloro-2-methyl-3-(methylthio)-](/img/structure/B1641090.png)

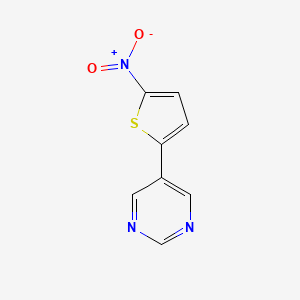


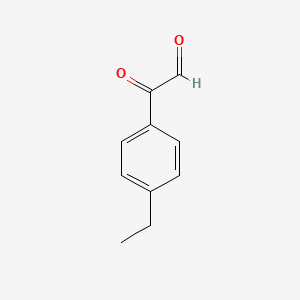
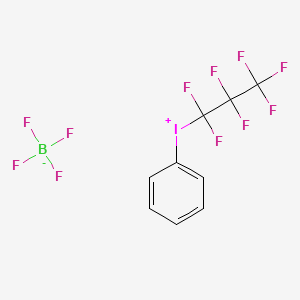
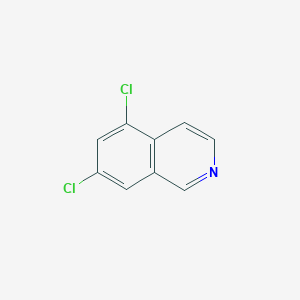
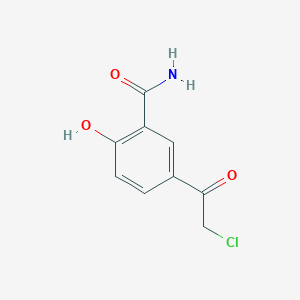
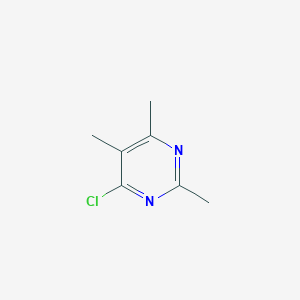
![7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B1641150.png)
